Cas no 132523-48-9 ((R)-1-(2-Furyl)-2-methylpropane-1-amine)

(R)-1-(2-Furyl)-2-methylpropane-1-amine is a chiral amine compound featuring a furyl substituent and an isopropyl group, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its stereochemical purity (R-enantiomer) is advantageous for producing enantioselective catalysts and biologically active molecules. The furan ring enhances reactivity in cross-coupling reactions, while the branched alkyl chain contributes to steric control in ligand design. This compound is particularly useful in medicinal chemistry for the development of targeted therapeutics due to its structural versatility. High purity and well-defined chirality ensure reproducibility in research and industrial processes. Suitable for use under inert conditions to preserve stability.
(R)-1-(2-Furyl)-2-methylpropane-1-amine structure
132523-48-9 structure
Product Name:(R)-1-(2-Furyl)-2-methylpropane-1-amine
CAS No:132523-48-9
MF:C8H13NO
MW:139.194922208786
CID:4760866
Update Time:2025-06-07

(R)-1-(2-Furyl)-2-methylpropane-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2-Furyl)-2-methylpropane-1-amine
    • (1R)-1-(furan-2-yl)-2-methylpropan-1-amine
    • (R)-1-(Furan-2-yl)-2-methylpropan-1-amine
    • Inchi: 1S/C8H13NO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3/t8-/m1/s1
    • InChI Key: PXVNXKHDHZIQNP-MRVPVSSYSA-N
    • SMILES: O1C=CC=C1[C@@H](C(C)C)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 103
  • XLogP3: 1.2
  • Topological Polar Surface Area: 39.2

(R)-1-(2-Furyl)-2-methylpropane-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1443597-100mg
(R)-1-(Furan-2-yl)-2-methylpropan-1-amine
132523-48-9 98%
100mg
¥2562.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1443597-250mg
(R)-1-(Furan-2-yl)-2-methylpropan-1-amine
132523-48-9 98%
250mg
¥4284.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1443597-1g
(R)-1-(Furan-2-yl)-2-methylpropan-1-amine
132523-48-9 98%
1g
¥9282.00 2024-08-09

(R)-1-(2-Furyl)-2-methylpropane-1-amine Related Literature

Additional information on (R)-1-(2-Furyl)-2-methylpropane-1-amine

Chemical Profile of (R)-1-(2-Furyl)-2-methylpropane-1-amine (CAS No. 132523-48-9)

The compound (R)-1-(2-Furyl)-2-methylpropane-1-amine, identified by the CAS number 132523-48-9, is a chiral amine derivative with significant potential in the field of pharmaceutical chemistry and biotechnology. This molecule, featuring a furyl group and a stereogenic center at the alpha carbon, has garnered attention due to its structural complexity and functional versatility. The furyl moiety, characterized by its oxygen-containing aromatic ring, introduces unique electronic and steric properties that can influence its reactivity and biological activity. In contrast, the (R) configuration at the amine-bearing carbon adds another layer of specificity, making this compound a valuable scaffold for drug discovery and molecular design.

Recent advancements in medicinal chemistry have highlighted the importance of stereospecific amine derivatives in developing novel therapeutic agents. The enantiomeric purity of (R)-1-(2-Furyl)-2-methylpropane-1-amine is crucial for its intended applications, as even minor deviations in stereochemistry can lead to significant differences in pharmacological outcomes. This has spurred interest in efficient synthetic methodologies for producing enantiomerically pure forms of such compounds. Modern techniques, including asymmetric hydrogenation and chiral resolution methods, have been employed to achieve high yields of the desired enantiomer.

The structural motif of (R)-1-(2-Furyl)-2-methylpropane-1-amine finds relevance in various biological processes due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The furyl group, known for its electron-withdrawing properties, can modulate the reactivity of adjacent functional groups, making it a versatile tool in designing molecules with tailored biological activities. Additionally, the presence of a secondary amine allows for further derivatization, enabling the creation of more complex molecules with enhanced pharmacological profiles.

In the realm of drug discovery, this compound has been explored as a potential intermediate in synthesizing bioactive molecules. Its unique structural features make it a suitable candidate for developing drugs targeting neurological disorders, where precise stereochemistry is often critical for efficacy and safety. Preclinical studies have demonstrated promising results when incorporating derivatives of this compound into drug candidates, showcasing their potential as pharmacophores in therapeutic interventions.

The synthesis of (R)-1-(2-Furyl)-2-methylpropane-1-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include Friedel-Crafts acylation or alkylation to introduce the furyl group, followed by reduction or amination reactions to establish the desired stereocenter. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes, aligning with the growing emphasis on green chemistry principles.

Industrial-scale production of this compound necessitates robust purification strategies to isolate the desired enantiomer from potential racemic mixtures. Techniques such as crystallization or chromatography are commonly employed to achieve high enantiomeric purity. These processes must be rigorously controlled to meet pharmaceutical standards, ensuring consistency and reliability in batch-to-batch production.

The application of computational chemistry has further enhanced the understanding and design of molecules like (R)-1-(2-Furyl)-2-methylpropane-1-amine. Molecular modeling studies allow researchers to predict binding interactions with biological targets, providing insights into potential drug mechanisms. These computational approaches complement experimental work by offering rapid screening tools for identifying promising candidates before extensive synthesis and testing.

As research continues to evolve, new applications for this compound are likely to emerge. Its structural features make it adaptable for use in materials science and agrochemicals beyond pharmaceuticals. For instance, derivatives of this compound could serve as building blocks for designing novel polymers or pesticides with improved performance characteristics.

Collaborative efforts between academia and industry are essential for advancing the development and application of compounds like (R)-1-(2-Furyl)-2-methylpropane-1-amine. Such partnerships foster innovation by combining expertise in synthetic chemistry, medicinal chemistry, and process development. This synergy ensures that promising chemical entities are efficiently translated from laboratory research into practical applications that benefit society.

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